3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride
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Overview
Description
3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride is a compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, an oxadiazole ring, and an amine group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives.
Linking the Rings: The thiophene and oxadiazole rings are linked through a propan-1-amine group, which can be introduced via nucleophilic substitution reactions
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(thiophen-3-yl)propan-1-ol: Similar structure but with an alcohol group instead of an amine group.
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: Contains a thiophene ring and is used as an anti-inflammatory agent
Uniqueness
3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride is unique due to its combination of a thiophene ring, an oxadiazole ring, and an amine group, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
2839144-03-3 |
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Molecular Formula |
C9H12ClN3OS |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11N3OS.ClH/c10-4-1-2-8-11-9(12-13-8)7-3-5-14-6-7;/h3,5-6H,1-2,4,10H2;1H |
InChI Key |
YVVYAFSBJUDWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)CCCN.Cl |
Origin of Product |
United States |
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